molecular formula C14H20N2O4 B14889237 tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate

tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate

Cat. No.: B14889237
M. Wt: 280.32 g/mol
InChI Key: PAIIVAMILYLQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate is an organic compound with the molecular formula C14H20N2O4. It is a hydrazine derivative that features a tert-butyl group, an ethoxycarbonyl group, and a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with ethyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl 1-(3-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 3-[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)10-7-6-8-11(9-10)16(15)13(18)20-14(2,3)4/h6-9H,5,15H2,1-4H3

InChI Key

PAIIVAMILYLQMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.